

# Application Notes and Protocols for ML367 and Cisplatin Co-treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by the development of drug resistance. A key mechanism of cisplatin resistance involves the upregulation of metabolic pathways that mitigate oxidative stress, a primary mode of cisplatin-induced cell death. The Pentose Phosphate Pathway (PPP) is a critical metabolic route that supplies cells with NADPH, a key reductant for antioxidant defense. Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP. In many cisplatin-resistant cancers, G6PD is overexpressed, leading to increased NADPH production and enhanced detoxification of reactive oxygen species (ROS) generated by cisplatin.[1][2][3]

**ML367** is a potent and selective inhibitor of G6PD. By blocking G6PD, **ML367** is hypothesized to decrease NADPH production, thereby impairing the cancer cell's ability to counteract cisplatin-induced oxidative stress. This application note provides a detailed protocol for the cotreatment of cancer cells with **ML367** and cisplatin to explore their synergistic potential in overcoming cisplatin resistance.

## Signaling Pathway: Overcoming Cisplatin Resistance







Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which trigger cell cycle arrest and apoptosis.[3] This process is also associated with the generation of significant oxidative stress through the production of ROS. Cisplatin-resistant cancer cells often adapt by upregulating antioxidant pathways to neutralize this ROS, a key survival mechanism. The Pentose Phosphate Pathway (PPP) plays a central role in this defense by producing NADPH, which is essential for the regeneration of the primary cellular antioxidant, glutathione (GSH).[1] [4][5]

The co-treatment strategy with **ML367** and cisplatin is designed to disrupt this adaptive resistance. By inhibiting G6PD, **ML367** curtails the production of NADPH, leading to a depletion of the cellular antioxidant capacity.[6] The resulting increase in intracellular ROS levels is expected to synergize with the oxidative stress induced by cisplatin, leading to enhanced cancer cell death.[1][7]





Click to download full resolution via product page

Figure 1: Proposed mechanism of synergistic cytotoxicity of ML367 and cisplatin.



## **Quantitative Data Summary**

The combination of a G6PD inhibitor with cisplatin has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of cisplatin in resistant cancer cell lines and enhance apoptosis. The following tables summarize representative data from studies using G6PD inhibitors in combination with cisplatin.

Table 1: Effect of G6PD Inhibition on Cisplatin IC50 in Cisplatin-Resistant A549/DDP Lung Cancer Cells

| Treatment                                                                  | Cisplatin IC50 (μM) | Fold Sensitization |
|----------------------------------------------------------------------------|---------------------|--------------------|
| Cisplatin alone                                                            | ~100                | -                  |
| Cisplatin + G6PD siRNA                                                     | ~40                 | 2.5                |
| Cisplatin + 6-AN (10 μM)                                                   | ~50                 | 2.0                |
| Data adapted from a study on<br>A549/DDP cells treated for 48<br>hours.[4] |                     |                    |

Table 2: Apoptosis Induction by G6PD Inhibitor and Cisplatin Co-treatment in A549/DDP Cells

| Treatment                                                             | Percentage of Apoptotic Cells (Annexin V+) |
|-----------------------------------------------------------------------|--------------------------------------------|
| Control                                                               | ~5%                                        |
| Cisplatin (50 μM)                                                     | ~15%                                       |
| 6-AN (10 μM)                                                          | ~8%                                        |
| Cisplatin (50 μM) + 6-AN (10 μM)                                      | ~35%                                       |
| Data represents approximate values from a 48-hour treatment study.[4] |                                            |

Table 3: Synergy Analysis of G6PD Inhibitors with Cisplatin



| G6PD Inhibitor | Cancer Cell Line                            | Method                     | Result                |
|----------------|---------------------------------------------|----------------------------|-----------------------|
| 6-AN           | Cisplatin-resistant<br>Ovarian Cancer (C13) | Isobolographic<br>Analysis | Additive Effect[2]    |
| DHEA           | Cisplatin-resistant<br>Ovarian Cancer (C13) | Isobolographic<br>Analysis | Additive Effect[2]    |
| Polydatin      | Tongue Cancer                               | Synergy Analysis           | Highly Synergistic[7] |

## **Experimental Protocols**

The following protocols provide a framework for investigating the co-treatment of **ML367** and cisplatin. It is recommended to optimize these protocols for specific cell lines and experimental conditions.





Click to download full resolution via product page

Figure 2: General experimental workflow for ML367 and cisplatin co-treatment studies.



## **Cell Viability Assay (MTT Assay)**

This protocol is to determine the IC50 values of **ML367** and cisplatin individually and to assess the synergistic effect of the co-treatment.

#### Materials:

- Cancer cell line of interest (e.g., A549 cisplatin-resistant)
- Complete cell culture medium
- ML367 (stock solution in DMSO)
- Cisplatin (stock solution in saline or DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium and incubate for 24 hours.
- Single-agent treatment: Prepare serial dilutions of **ML367** and cisplatin in complete medium. Replace the medium in the wells with 100 μL of the drug-containing medium. Include vehicle control (DMSO or saline at the same concentration as in the highest drug concentration).
- Co-treatment: Prepare a dose-response matrix of ML367 and cisplatin. This can be done by adding 50 μL of 2x concentrated ML367 solution and 50 μL of 2x concentrated cisplatin solution to the wells.
- Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]



- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the IC50 values using a dose-response curve fitting software.
- For co-treatment, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is to quantify the induction of apoptosis following co-treatment.

#### Materials:

- · 6-well plates
- ML367 and Cisplatin
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- · Flow cytometer

#### Procedure:

- Seed cells in 6-well plates at a density of 2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.[1]
- Treat the cells with **ML367** alone, cisplatin alone, or the combination at predetermined synergistic concentrations for 48 hours.[4] Include an untreated control.
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.



- Resuspend the cell pellet in 1X binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

## **Western Blot Analysis**

This protocol is to investigate the effect of the co-treatment on the expression of key proteins in the PPP and apoptosis pathways.

#### Materials:

- 6-well plates
- ML367 and Cisplatin
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against G6PD, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system



#### Procedure:

- Seed and treat cells in 6-well plates as described for the apoptosis assay.
- After 48 hours of treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control.

## Conclusion

The co-treatment of cancer cells with the G6PD inhibitor **ML367** and cisplatin presents a promising strategy to overcome cisplatin resistance. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic effects and underlying molecular mechanisms of this combination therapy. Successful validation of this approach in preclinical models could pave the way for new therapeutic strategies for patients with cisplatin-resistant tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Frontiers | Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System [frontiersin.org]
- 2. Inhibition of glucose-6-phosphate dehydrogenase sensitizes cisplatin-resistant cells to death PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentose Phosphate Pathway and Its Involvement in Cisplatin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glucose-6-Phosphate Dehydrogenase Reverses Cisplatin Resistance in Lung Cancer Cells via the Redox System PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ML367 and Cisplatin Co-treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623866#protocol-for-ml367-and-cisplatin-co-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com